![molecular formula C19H21N3O3 B10755416 [3,5-dimethyl-4-[2-[5-(methylcarbamoyl)pyridin-3-yl]ethenyl]phenyl] N-methylcarbamate](/img/structure/B10755416.png)
[3,5-dimethyl-4-[2-[5-(methylcarbamoyl)pyridin-3-yl]ethenyl]phenyl] N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW432441X: is a chemical compound with a molecular weight of 339.16 and a molecular formula that includes 46 atoms. It is known for its bioactivity and has been studied for various scientific applications .
Preparation Methods
The preparation of GW432441X involves several synthetic routes and reaction conditions. Common methods include:
Solid-phase reaction synthesis: This method requires high reaction temperatures and long reaction times.
Alcohol salt hydrolysis: This method can prepare high-purity powder but is rarely used due to the expensive and hard-to-obtain raw materials.
Chemical co-precipitation: This method achieves molecular-level mixing and reduces the calcination temperature of powder synthesis, resulting in excellent performance powders.
Chemical Reactions Analysis
GW432441X undergoes various chemical reactions, including:
Scientific Research Applications
GW432441X has a wide range of scientific research applications, including:
Chemistry: It is used in various chemical reactions and synthesis processes.
Biology: It has been studied for its effects on biological systems and pathways.
Medicine: It is being researched for potential therapeutic applications.
Industry: It is used in the production of various industrial materials and products
Mechanism of Action
The mechanism of action of GW432441X involves its interaction with specific molecular targets and pathways. For example, it may inhibit the generation of exosomes, which are involved in the education of macrophages in prostate cancer . This inhibition can impede the differentiation of macrophages into M2 cells, which are associated with tumor progression .
Comparison with Similar Compounds
GW432441X can be compared with other similar compounds, such as:
GW432441X is unique in its specific bioactivities and applications, making it a valuable compound for various scientific research fields.
Properties
Molecular Formula |
C19H21N3O3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
[3,5-dimethyl-4-[2-[5-(methylcarbamoyl)pyridin-3-yl]ethenyl]phenyl] N-methylcarbamate |
InChI |
InChI=1S/C19H21N3O3/c1-12-7-16(25-19(24)21-4)8-13(2)17(12)6-5-14-9-15(11-22-10-14)18(23)20-3/h5-11H,1-4H3,(H,20,23)(H,21,24) |
InChI Key |
GHHDPZAABUUQIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C=CC2=CC(=CN=C2)C(=O)NC)C)OC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethyl-4-[(E)-2-[5-(2H-tetrazol-5-yl)pyridin-3-yl]ethenyl]phenol;hydrochloride](/img/structure/B10755340.png)
![5-(2-amino-1,3-thiazol-4-yl)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1H-indol-2-one;hydrochloride](/img/structure/B10755346.png)
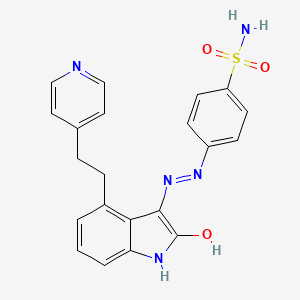
![4-N-(2-benzyl-3H-benzimidazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B10755357.png)
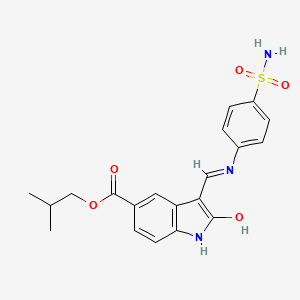
![5-[2-(4-Hydroxy-2,6-dimethylphenyl)ethenyl]pyridine-3-carboxamide](/img/structure/B10755365.png)
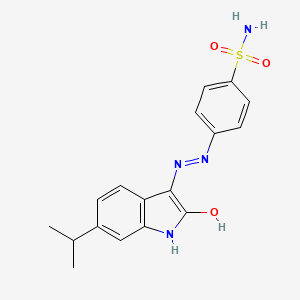
![4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B10755381.png)
![5-[2-(4-hydroxy-2,6-dimethylphenyl)ethenyl]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B10755386.png)
![Tert-butyl 5-[2-(4-hydroxy-2,6-dimethylphenyl)ethenyl]pyridine-3-carboxylate](/img/structure/B10755401.png)
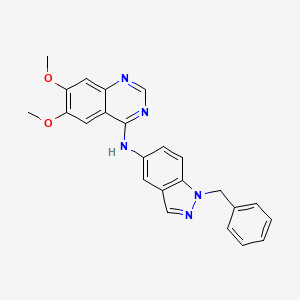
![2-methoxy-4-[(Z)-(1H-pyrazolo[3,4-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B10755430.png)
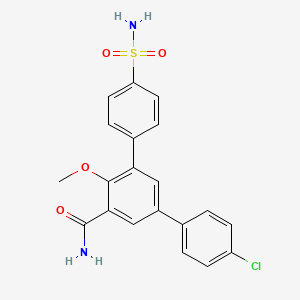
![3,5-dimethyl-4-{(E)-2-[5-(1H-tetrazol-5-yl)-3-pyridinyl]ethenyl}phenol](/img/structure/B10755452.png)
